6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one
Overview
Description
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one is a complex organic compound characterized by its unique structure, which includes a brominated trimethoxyphenyl group and a nitropiperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 3,4,5-trimethoxybenzaldehyde to form 2-bromo-3,4,5-trimethoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including nitration and cyclization, to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s brominated and nitro functional groups play a crucial role in its biological activity, enabling it to bind to target molecules with high affinity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.
2-Bromo-3,4,5-trimethoxybenzaldehyde: An intermediate in the synthetic route.
3,4,5-Trimethoxybenzoic acid: Another related compound with similar structural features.
Uniqueness
6-(2-Bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one is unique due to its combination of a brominated trimethoxyphenyl group and a nitropiperidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-(2-bromo-3,4,5-trimethoxyphenyl)-5-nitropiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O6/c1-21-9-6-7(11(15)14(23-3)13(9)22-2)12-8(17(19)20)4-5-10(18)16-12/h6,8,12H,4-5H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCOOVBDZXMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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